2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide
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Overview
Description
2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. It features a benzamide core substituted with a hydroxy group at the 2-position, a methyl group at the 5-position, and an N-(4-methylthiazol-2-yl) substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-N-(4-methylthiazol-2-yl)acetamide with appropriate mercapto derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-oxo-5-methyl-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide: Unique due to its specific substitution pattern on the benzamide core and thiazole ring.
N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Similar structure but with an acetyl group instead of a hydroxy group.
5-(2-hydroxyethyl)-4-methylthiazole: Similar thiazole ring but different substitution pattern.
Uniqueness
This compound is unique due to its combination of a hydroxy group, methyl group, and thiazole ring, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16) |
InChI Key |
VUDFVZIDPVCRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C |
Origin of Product |
United States |
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